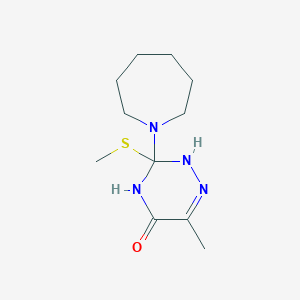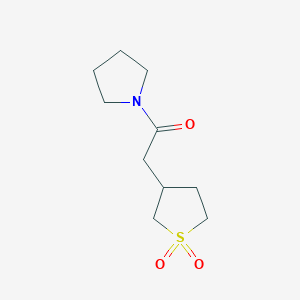
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising tool for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves its ability to bind to specific target proteins and modulate their activity. This compound has been shown to interact with a number of different proteins, including kinases and phosphatases, and to affect their function in a variety of ways.
Biochemical and Physiological Effects:
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cell signaling pathways, and induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide in lab experiments include its unique mechanism of action, its ability to modulate specific target proteins, and its potential as a tool for drug discovery and development. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for specialized equipment and expertise to work with it.
Direcciones Futuras
There are many potential future directions for research on N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide. These include further studies of its mechanism of action and biochemical and physiological effects, as well as investigations into its potential as a therapeutic agent for a variety of diseases and conditions. Additionally, there is potential for the development of new synthetic methods and modifications of this compound to improve its properties and expand its utility in scientific research.
Métodos De Síntesis
The synthesis of N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-methoxy-1-naphthylamine, which is then reacted with 2,3-dimethylindole to form the key intermediate. This intermediate is then treated with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide has been used in a variety of scientific research applications, including studies of cell signaling pathways, enzyme inhibition, and protein-protein interactions. This compound has been shown to have potential as a tool for drug discovery and development, as well as for basic research in biochemistry and molecular biology.
Propiedades
Nombre del producto |
N-(4-methoxy-1-naphthyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide |
|---|---|
Fórmula molecular |
C24H24N2O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(2Z)-N-(4-methoxynaphthalen-1-yl)-2-(1,3,3-trimethylindol-2-ylidene)acetamide |
InChI |
InChI=1S/C24H24N2O2/c1-24(2)18-11-7-8-12-20(18)26(3)22(24)15-23(27)25-19-13-14-21(28-4)17-10-6-5-9-16(17)19/h5-15H,1-4H3,(H,25,27)/b22-15- |
Clave InChI |
XBJNMPRSTJWGTM-JCMHNJIXSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C4=CC=CC=C43)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)



![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)